(S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol
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Overview
Description
(S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol is a chiral compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of both a morpholine ring and an ethanol group in its structure suggests potential utility in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylmorpholine and ethylene oxide.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Procedure: The 4-methylmorpholine is reacted with ethylene oxide in the presence of the base to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (S)-2-(4-Methylmorpholin-3-yl)ethanal, while reduction could produce (S)-2-(4-Methylmorpholin-3-yl)ethane.
Scientific Research Applications
(S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways: It may influence biochemical pathways related to its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-Methylmorpholin-3-yl)propan-1-ol: Similar structure with a propanol group instead of ethanol.
(S)-2-(4-Methylmorpholin-3-yl)butan-1-ol: Contains a butanol group.
(S)-2-(4-Methylmorpholin-3-yl)pentan-1-ol: Contains a pentanol group.
Uniqueness
(S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol is unique due to its specific combination of a morpholine ring and an ethanol group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H15NO2 |
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Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-[(3S)-4-methylmorpholin-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-8-3-5-10-6-7(8)2-4-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
PONBKCONPCCZAB-ZETCQYMHSA-N |
Isomeric SMILES |
CN1CCOC[C@@H]1CCO |
Canonical SMILES |
CN1CCOCC1CCO |
Origin of Product |
United States |
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